![molecular formula C14H16N2O4 B598878 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1198097-92-5](/img/structure/B598878.png)

1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

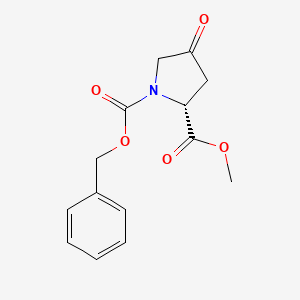

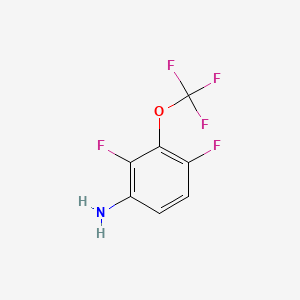

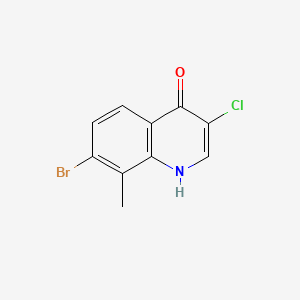

“1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a heterocyclic compound . It has the empirical formula C14H16N2O4 and a molecular weight of 276.29 . It is a solid substance .

Molecular Structure Analysis

The SMILES string for this compound is Cc1cnc2n(cc(C(O)=O)c2c1)C(=O)OC(C)(C)C . This indicates that the compound contains a pyrrolo[2,3-b]pyridine core with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group attached .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Chemical Synthesis and Reaction Mechanisms

- Divergent Synthesis : This compound is used in divergent and solvent-dependent reactions, offering pathways for the synthesis of different compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, which are useful in various chemical synthesis applications (Rossi et al., 2007).

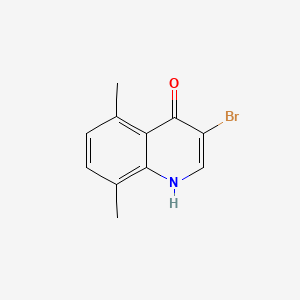

Application in Antibacterial Agents

- Pyrrolopyridine Analogs : Derivatives of this compound have been developed as analogs of nalidixic acid, a known antibacterial agent. One such compound demonstrated in vitro antibacterial activity, indicating its potential in the development of new antibacterial drugs (Toja et al., 1986).

Potential in Anticancer Research

- Marine Alkaloid Analogs : Substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, analogs of this compound, have been tested for anticancer activity. While most showed no significant activity, one compound exhibited moderate activity against certain human tumor cell lines (Carbone et al., 2013).

Crystal Structure Studies

- X-ray Diffraction Studies : The compound has been characterized spectroscopically and confirmed by X-ray diffraction studies. Such studies are crucial for understanding the molecular structure and properties of new chemical entities (Naveen et al., 2007).

Medicinal Chemistry

- Drug Metabolism : The compound is involved in studies related to drug metabolism, particularly in understanding the metabolic pathways and interactions with cytochrome P450 isoforms (Prakash et al., 2008).

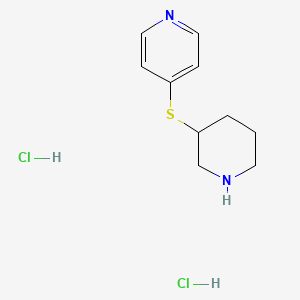

Novel Reaction Methods

- Acylation of Non-Nucleophilic Nitrogen Compounds : It has been used in a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles, demonstrating its utility in the synthesis of a wide range of nitrogen-containing compounds (Umehara et al., 2016).

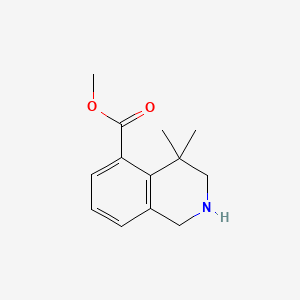

Development of New Chemical Entities

- Synthesis of Novel Derivatives : Research has been conducted on the regio-selective synthesis of novel derivatives of this compound, demonstrating its versatility and potential for the development of new chemical entities (Nguyen et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound, also known as 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, primarily targets amines . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The BOC group interacts with its targets (amines) by forming a protective layer . This protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the biochemical pathways involving amines. The BOC group acts as a protecting group for amines in organic synthesis . This protection allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for controlled reactions and the formation of desired products. The removal of the BOC group can be accomplished with strong acids, revealing the amine for subsequent reactions .

Action Environment

The action of the compound can be influenced by environmental factors such as pH and temperature. For instance, the addition of the BOC group to amines occurs under aqueous conditions , and the removal of the BOC group can be accomplished with strong acids . Therefore, the compound’s action, efficacy, and stability may vary depending on these factors.

Propriétés

IUPAC Name |

5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-5-9-10(12(17)18)7-16(11(9)15-6-8)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIRJIDIJWMCHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673632 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198097-92-5 |

Source

|

| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)